Cas no 1824813-09-3 (Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)-)
Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)-
-
- Inchi: 1S/C9H8ClNO3/c10-7-3-1-2-6(4-7)5-8(11-14)9(12)13/h1-4,14H,5H2,(H,12,13)/b11-8-
- InChI Key: WEWDNUIRWDRNPO-FLIBITNWSA-N
- SMILES: C(C1C=CC=C(Cl)C=1)/C(=N/O)/C(=O)O
Computed Properties
- Exact Mass: 213.0192708g/mol
- Monoisotopic Mass: 213.0192708g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 69.9Ų
Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-761772-0.05g |
3-(3-chlorophenyl)-2-(N-hydroxyimino)propanoic acid |
1824813-09-3 | 95% | 0.05g |
$245.0 | 2024-05-23 | |
| Enamine | EN300-761772-0.1g |
3-(3-chlorophenyl)-2-(N-hydroxyimino)propanoic acid |
1824813-09-3 | 95% | 0.1g |
$366.0 | 2024-05-23 | |
| Enamine | EN300-761772-0.25g |
3-(3-chlorophenyl)-2-(N-hydroxyimino)propanoic acid |
1824813-09-3 | 95% | 0.25g |
$524.0 | 2024-05-23 | |
| Enamine | EN300-761772-0.5g |
3-(3-chlorophenyl)-2-(N-hydroxyimino)propanoic acid |
1824813-09-3 | 95% | 0.5g |
$824.0 | 2024-05-23 | |
| Enamine | EN300-761772-1.0g |
3-(3-chlorophenyl)-2-(N-hydroxyimino)propanoic acid |
1824813-09-3 | 95% | 1.0g |
$1057.0 | 2024-05-23 | |
| Enamine | EN300-761772-2.5g |
3-(3-chlorophenyl)-2-(N-hydroxyimino)propanoic acid |
1824813-09-3 | 95% | 2.5g |
$2071.0 | 2024-05-23 | |
| Enamine | EN300-761772-5.0g |
3-(3-chlorophenyl)-2-(N-hydroxyimino)propanoic acid |
1824813-09-3 | 95% | 5.0g |
$3065.0 | 2024-05-23 | |
| Enamine | EN300-761772-10.0g |
3-(3-chlorophenyl)-2-(N-hydroxyimino)propanoic acid |
1824813-09-3 | 95% | 10.0g |
$4545.0 | 2024-05-23 | |
| 1PlusChem | 1P01DQST-50mg |
3-(3-chlorophenyl)-2-(N-hydroxyimino)propanoic acid |
1824813-09-3 | 95% | 50mg |
$354.00 | 2024-06-18 | |
| 1PlusChem | 1P01DQST-100mg |
3-(3-chlorophenyl)-2-(N-hydroxyimino)propanoic acid |
1824813-09-3 | 95% | 100mg |
$515.00 | 2024-06-18 |
Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)- Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)-
Benzenepropanoic Acid, 3-Chloro-α-(Hydroxyimino)-: A Comprehensive Overview
The compound with CAS No. 1824813-09-3, commonly referred to as Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)-, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzenepropanoic acid backbone with a hydroxyimino group at the α-position and a chlorine substituent at the 3-position of the benzene ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various research domains.
Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)- is synthesized through a series of carefully designed reactions that involve the manipulation of these functional groups. The synthesis process typically begins with the preparation of the benzenepropanoic acid derivative, followed by the introduction of the hydroxyimino group and the chlorination at the 3-position. This multi-step synthesis ensures the desired stereochemistry and purity of the final product.
The chemical structure of this compound plays a pivotal role in its reactivity and applications. The hydroxyimino group is known for its ability to participate in various condensation reactions, making it a valuable component in the synthesis of bioactive molecules. Additionally, the chlorine substituent at the benzene ring enhances the compound's stability and bioavailability, which are critical factors in pharmaceutical applications.
Recent studies have highlighted the potential of Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)- in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to form stable complexes with metal ions has also been leveraged in catalytic applications, further expanding its utility in organic synthesis.
In terms of physical properties, Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)- exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various laboratory techniques, including chromatography and spectroscopy.
The application of this compound extends beyond pharmaceuticals. It has been employed as an intermediate in the synthesis of advanced materials, such as polymers and nanoparticles. Its unique reactivity allows for tailored modifications that can enhance material properties like mechanical strength and thermal stability.
From an environmental perspective, Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)- has been studied for its biodegradability and potential impact on ecosystems. Research indicates that under specific conditions, this compound can undergo microbial degradation, reducing its environmental footprint. However, further studies are required to fully understand its long-term effects on aquatic and terrestrial environments.
In conclusion, Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)- (CAS No. 1824813-09-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in organic synthesis, drug discovery, and material science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.
1824813-09-3 (Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)